Allosteric Classification: EB 47 Is a Type I 'Pro‑Retention' Inhibitor, Distinct from Type II and Type III Compounds
EB 47 is classified as a Type I allosteric inhibitor that destabilizes the αC and αF helices of the PARP‑1 catalytic domain, leading to a large increase in the enzyme's affinity for DNA lesions [1]. This contrasts with Type II inhibitors (e.g., olaparib, talazoparib), which are non‑allosteric and cause only a small increase in DNA affinity, and Type III inhibitors (e.g., rucaparib, niraparib, veliparib), which are allosteric but decrease DNA affinity [2].
| Evidence Dimension | Allosteric effect on PARP‑1 DNA affinity |
|---|---|
| Target Compound Data | Large increase in DNA affinity (pro‑retention) |
| Comparator Or Baseline | Olaparib/talazoparib: small increase; Rucaparib/niraparib/veliparib: decrease (pro‑release) |
| Quantified Difference | Qualitative categorization based on biophysical and structural studies |
| Conditions | Crystallography, NMR, and DNA‑binding assays as described in Ogden et al., 2021 |
Why This Matters
The distinct allosteric mode of EB 47 alters PARP‑1's chromatin retention dynamics, a property that influences DNA repair outcomes and cannot be mimicked by other PARP inhibitors.
- [1] Ogden, T. E. H., et al. 'Dynamics of the HD regulatory subdomain of PARP-1; substrate access and allostery in PARP activation and inhibition.' Nucleic Acids Res. 49.4 (2021): 2266-2288. View Source
- [2] Ogden, T. E. H., et al. 'Dynamics of the HD regulatory subdomain of PARP-1; substrate access and allostery in PARP activation and inhibition.' Nucleic Acids Res. 49.4 (2021): 2266-2288. View Source
